molecular formula C16H14O2S B14750706 Styryl sulfone CAS No. 4973-50-6

Styryl sulfone

Cat. No.: B14750706
CAS No.: 4973-50-6
M. Wt: 270.3 g/mol
InChI Key: XJNHONCWGODPIZ-HEEUSZRZSA-N
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Description

Styryl sulfone (CAS 16212-06-9) is a chemical compound characterized by a vinyl sulfone functional group, where a vinyl group is bonded to an electrophilic sulfone group. This structure makes it a versatile building block for proteomics research and organic synthesis . It serves as a key structural motif in medicinal chemistry, forming the basis for numerous biologically active compounds and drug candidates . In oncological research, styryl sulfones and their derivatives have demonstrated significant potential as anticancer agents. Studies show they can inhibit tumor cell growth and viability by targeting essential signal transduction pathways, such as the mitogen-activated protein kinase (MAPK) cascade . Certain derivatives have been reported to induce G2/M phase cell cycle arrest and apoptosis in cancer cells, showing potent activity against a diverse panel of human cancer cell lines, including breast, colon, and prostate cancers . One compound from this class exhibited in vivo efficacy by inhibiting 51% of tumor growth in an HT-29 human carcinoma model . Emerging research also highlights the application of this compound derivatives in neuroscience. These compounds exhibit multi-target neuroprotective effects, including potent antioxidative and anti-neuroinflammatory properties . In models of Parkinson's disease, specific derivatives have been shown to protect dopaminergic neurons by inhibiting p38 MAPK phosphorylation and promoting the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, thereby reducing oxidative damage and neuroinflammation . A notable advantage for central nervous system (CNS) research is the ability of this compound small molecules to cross the blood-brain barrier . This compound is typically supplied as Phenyl trans-beta-styryl sulfone. Researchers can synthesize related derivatives through methods such as Knoevenagel condensation or Horner-Wadsworth-Emmons olefination . This product is intended for Research Use Only and is not approved for use in diagnostics, therapeutics, or for any personal applications .

Properties

CAS No.

4973-50-6

Molecular Formula

C16H14O2S

Molecular Weight

270.3 g/mol

IUPAC Name

[(Z)-2-[(E)-2-phenylethenyl]sulfonylethenyl]benzene

InChI

InChI=1S/C16H14O2S/c17-19(18,13-11-15-7-3-1-4-8-15)14-12-16-9-5-2-6-10-16/h1-14H/b13-11-,14-12+

InChI Key

XJNHONCWGODPIZ-HEEUSZRZSA-N

Isomeric SMILES

C1=CC=C(C=C1)/C=C/S(=O)(=O)/C=C\C2=CC=CC=C2

Canonical SMILES

C1=CC=C(C=C1)C=CS(=O)(=O)C=CC2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Scientific Research Applications

Styryl sulfone is a chemical compound with applications in scientific research, particularly in the development of anticancer and neuroprotective agents . Research findings indicate that styryl sulfones can selectively inhibit tumor cell proliferation and induce apoptosis (programmed cell death) while sparing normal cells . Additionally, styryl sulfones have shown promise in inhibiting neuroinflammatory responses and oxidative stress damage, relevant to diseases like Parkinson's disease .

Scientific Research Applications

Anticancer Agents
this compound compounds have demonstrated the ability to selectively inhibit the proliferation of tumor cells and induce apoptosis, suggesting their potential as anticancer agents . The mechanisms by which styryl sulfones affect tumor cells include:

  • Inhibition of cell proliferation Styryl sulfones inhibit the growth and proliferation of tumor cells in a dose-dependent manner .
  • Regulation of MAPK pathways These compounds affect the mitogen-activated protein kinase (MAPK) signal transduction pathway, impacting tumor cell growth and viability. This cell growth inhibition is associated with the regulation of ERK and JNK types of MAPK .
  • Cell cycle arrest and apoptosis Tumor cells treated with styryl sulfones accumulate in the G2/M phase of the cell cycle and undergo apoptosis as they exit this phase. Normal cells do not exhibit this effect .
  • Selective toxicity Styryl sulfones selectively kill various tumor cell types without harming normal cells . The effect has been observed in both estrogen receptor (ER) positive and ER-negative cells, as well as androgen-dependent and androgen-independent prostate tumor cells .

Neuroprotective Agents
Styryl sulfones have also been investigated for their neuroprotective properties, particularly in the context of Parkinson's disease (PD) . The neuroprotective mechanisms include:

  • Inhibition of neuroinflammation this compound compounds can inhibit neuroinflammatory responses by affecting the p38 MAPK pathway and inhibiting NF-κB-mediated neuroinflammation .
  • Reduction of oxidative stress These compounds can promote Nrf2 nuclear transfer and upregulate the expression of antioxidant phase II detoxification enzymes like HO-1 and GCLC, reducing oxidative damage .

Radioprotectors
Styryl sulfones can serve as promising radioprotectors for further studies and development .

Synthesis of Styryl Sulfones

Several methods exist for synthesizing styryl sulfones, each involving different chemical reactions and conditions . Some key methods include:

  • Knoevenagel Condensation (E)-styryl and benzyl sulfones can be prepared via Knoevenagel condensation of aromatic aldehydes with active methylene molecules .
  • Oxidation of Styryl Sulfides (Z)-styryl aryl and (Z)-styryl benzyl sulfides can be oxidized using 30% hydrogen peroxide to produce the corresponding sulfones .
  • Condensation with Sulfonyl Diacetic Acid (E),(E)-bis(styryl) sulfones may be prepared by the condensation of sulfonyl diacetic acid with aromatic aldehydes using benzylamine as a catalyst .
  • Synthesis of (Z)-styrylsulfonylacetic acid A mixture of styrylthioacetic acid in glacial acetic acid and 30% hydrogen peroxide is heated under reflux for 60 minutes and then poured onto crushed ice after cooling .

Case Studies and Examples

  • FRI-20 In experiments with NIH3T3, MCF-7, BT-20, and LnCaP cells, FRI-20 (E-4-fluorostyryl 4-chlorobenzyl sulfone) was used to establish the dose dependency of styryl sulfones. Concentrations ranging from 250 nM to 5 μM were tested, and the percentage of living cells was determined by Trypan blue exclusion .
  • Compound 4d Demonstrated prominent inhibitory activity against NO production in a dose-dependent manner .
  • Radioprotective Agents Derivatives derived from Recilisib Sodium were synthesized and evaluated for their radioprotective effects. One of them exhibited much more potent radioprotective properties than Recilisib Sodium both in vitro and in vivo .

Comparison with Similar Compounds

Styryl Sulfone vs. Chalcones

Chalcones share a similar α,β-unsaturated carbonyl scaffold with styryl sulfones but lack the sulfonyl group. Both classes activate Nrf2 to induce antioxidant enzymes like HO-1 and GCLC. However, styryl sulfones demonstrate superior potency:

  • At 10 µM, this compound 4d achieves 93.4% neuronal viability in MPP+-induced toxicity models, compared to ~82.5% for the chalcone derivative CAPE .
  • Styryl sulfones also exhibit stronger NO inhibition (up to 90% at 10 µM) in LPS-activated microglia, attributed to the electron-withdrawing sulfone group enhancing electrophilic reactivity .

This compound vs. Sulindac Sulfone

Sulindac sulfone, an anti-cancer NSAID metabolite, shares the sulfone moiety but targets VDAC proteins to inhibit mTOR signaling . While both compounds rely on sulfone-mediated interactions, styryl sulfones uniquely target neuroinflammatory pathways (e.g., p38 MAPK/NF-κB) and lack reported VDAC-binding activity .

Mechanistic Differences

Compound Primary Targets Pathways Affected Key Biological Effects
This compound (4d) p38 MAPK, Nrf2, NF-κB Antioxidant (HO-1, GCLC), anti-inflammatory (NO suppression) Neuroprotection in PD models
Chalcone (CAPE) Nrf2 Antioxidant (HO-1) Moderate neuroprotection
Sulindac sulfone VDAC1/2, mTOR Apoptosis inhibition, anti-proliferative Cancer cell suppression

Efficacy Data

Neuroprotective Activity

Compound Concentration (µM) Neuronal Viability (% of Control) Reference
This compound 4d 10 93.4%
CAPE 10 82.5%
MPP+ (toxin) 10 40–60% (baseline toxicity)

Anti-inflammatory Activity

Compound Concentration (µM) NO Inhibition (%) Reference
This compound 4d 10 90%
CAPE 10 ~70% (estimated)

Pharmacological Advantages of Styryl Sulfones

Multi-Target Action : Unlike sulindac sulfone (focused on mTOR/VDAC) or chalcones (Nrf2-centric), styryl sulfones simultaneously modulate oxidative stress (via Nrf2/HO-1) and neuroinflammation (via p38 MAPK/NF-κB) .

Enhanced Bioactivity : The sulfone group increases electrophilicity, improving binding to redox-sensitive targets like Keap1 (Nrf2 regulator) .

Dose-Dependent Efficacy : this compound 4d shows linear neuroprotection across 2–10 µM, outperforming CAPE by 1.2-fold at 5 µM .

Q & A

Q. How are styryl sulfones synthesized and purified for experimental use in kinetic studies?

Styryl sulfones are synthesized via methods such as the Balasubramanian protocol for methyl styryl sulfone or Otto's method for allyl derivatives . Purification involves solvent treatment (e.g., CCl₄ distilled over P₂O₅) and rigorous drying. Bromine solutions are standardized using sodium thiosulfate titration to ensure stoichiometric accuracy. Reaction rates are measured via bimolecular kinetics, with deviations kept below 2% through duplicate trials .

Q. What experimental evidence supports conjugation between sulfonyl groups and double bonds in α,β-unsaturated styryl sulfones?

Bromine addition kinetics (30°C in CCl₄) reveal conjugation effects: Methyl this compound (CH₃SO₂CH=CH₂) exhibits faster bromination than aryl-substituted analogs due to reduced steric hindrance. Rate constants (k) are calculated using k=1tlnaaxk = \frac{1}{t} \ln \frac{a}{a-x}, where aa and xx represent initial and residual bromine concentrations . Comparative k values for phenyl vs. methyl derivatives highlight electronic and steric influences .

Advanced Research Questions

Q. How do steric effects influence reaction kinetics in substituted styryl sulfones?

Steric hindrance from bulky groups (e.g., phenyl) slows bromine addition. For example, methyl this compound reacts 3× faster than phenyl this compound due to phenyl shielding the double bond, disrupting electrophilic attack. Scale models and kinetic data (Table I in ) validate this. Researchers should use molecular modeling and kinetic isotope effects to quantify steric contributions.

Q. What methodologies assess the neuroprotective efficacy of styryl sulfones in Parkinson’s disease (PD) models?

In vitro: MPP⁺-induced neurotoxicity in dopaminergic neurons (40–60% cell death) is countered by styryl sulfones (2–10 µM), with compound 4d showing 27% higher viability than controls. In vivo: MPTP-treated mice exhibit preserved tyrosine hydroxylase (TH) expression in the substantia nigra after 4d administration. LPS-induced NO production in BV-2 microglia is inhibited by 50–90% at 10 µM .

Q. How can researchers resolve discrepancies in reported biological activities of styryl sulfones?

Discrepancies arise from variations in cell models (e.g., primary neurons vs. immortalized lines), compound purity, or dosing protocols. Systematic meta-analyses should control for:

  • Sample preparation : Use NIST-validated standards (e.g., methyl this compound) .
  • Assay conditions : Standardize LPS/MPP⁺ concentrations and exposure times .
  • Statistical rigor : Report effect sizes with confidence intervals and use ANOVA for multi-group comparisons .

Q. What analytical strategies ensure representative subsampling of styryl sulfones in heterogeneous mixtures?

Follow ASTM guidelines:

  • Increment selection : Collect ≥10 increments from different mixture regions.
  • Materialization : Use rotary sample dividers to minimize segregation.
  • Error control : Calculate subsampling error (sFEs_{FE}) via sFE=s2ns_{FE} = \sqrt{\frac{s^2}{n}}, where ss is variance and nn is increments. Report pre-treatment steps (e.g., drying) to justify homogeneity .

Methodological and Experimental Design

Q. How to design studies evaluating both anti-inflammatory and antioxidant properties of styryl sulfones?

  • Dual models : Combine LPS-stimulated NO (inflammatory) and MPP⁺-induced ROS (oxidative) assays .
  • Dose optimization : Use EC₅₀ values from dose-response curves (e.g., 4d at 5 µM for ROS vs. 10 µM for NO).
  • Pathway analysis : Validate p38 MAPK inhibition via western blotting or phospho-antibody arrays .

Q. What statistical frameworks are optimal for analyzing contradictory kinetic data in this compound reactions?

Apply multivariate regression to account for variables like solvent polarity, temperature, and substituent effects. For example, use Arrhenius plots (lnk\ln k vs. 1/T1/T) to disentangle electronic vs. steric factors. Reconcile outliers using Grubbs’ test or Q-test .

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